(S)-2-Methylpiperidin-4-one hydrochloride fundamental properties
(S)-2-Methylpiperidin-4-one hydrochloride fundamental properties
An In-Depth Technical Guide to (S)-2-Methylpiperidin-4-one Hydrochloride: A Core Scaffold for Modern Drug Discovery
Introduction: The Strategic Importance of Chiral Piperidones
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a wide array of biological receptors. Within this class, chiral 4-piperidinone derivatives represent a particularly valuable subset. The introduction of stereocenters, such as the methyl group at the C2 position in (S)-2-Methylpiperidin-4-one, provides a critical tool for navigating the three-dimensional space of protein binding pockets. This stereochemical definition can profoundly influence a molecule's pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties while potentially reducing off-target effects.[1]
(S)-2-Methylpiperidin-4-one hydrochloride is a key chiral building block used by researchers and drug development professionals. Its utility stems from the combination of a reactive ketone functionality and a defined stereocenter, making it an essential intermediate for the synthesis of complex, high-value pharmaceutical agents.[2][3] This guide offers a comprehensive overview of its fundamental properties, synthesis, handling, and applications, providing a technical resource for scientists leveraging this scaffold in their research endeavors. The piperidin-4-one nucleus is a versatile intermediate for molecules with a wide range of pharmacological activities, including anticancer and anti-HIV properties.[4]
PART 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is foundational to its effective use in synthesis and analysis.
Core Chemical Properties
(S)-2-Methylpiperidin-4-one hydrochloride is typically supplied as a white to pale yellow solid.[2] As a hydrochloride salt, it exhibits improved stability and solubility in polar solvents compared to its free base form, making it amenable to a variety of reaction conditions.[3]
| Property | Value | Source |
| CAS Number | 790667-45-7 | [2][5] |
| Molecular Formula | C₆H₁₂ClNO | [2] |
| Molecular Weight | 149.62 g/mol | [2][5] |
| IUPAC Name | (S)-2-methylpiperidin-4-one hydrochloride | |
| Appearance | White to yellow solid | [2] |
| Purity | Typically ≥97% | [6] |
| InChI Key | ACXLFVKOKDSUOU-JEDNCBNOSA-N | [7] |
| SMILES | O=C1CNCC1.Cl | [7][8] |
Spectroscopic Data Analysis
While raw spectral data requires direct acquisition, the expected spectroscopic signatures can be predicted based on the molecule's structure. These data are critical for reaction monitoring and quality control.[9][10]
| Technique | Expected Signature |
| ¹H NMR | Protons adjacent to the carbonyl group (C3 and C5) would appear as multiplets in the δ 2.0-3.0 ppm range. The methine proton at the chiral center (C2) would be a multiplet, coupled to the methyl group and adjacent methylene protons. The methyl group itself would present as a doublet around δ 1.0-1.3 ppm. The N-H proton would be a broad singlet, with its chemical shift dependent on solvent and concentration. |
| ¹³C NMR | The carbonyl carbon (C4) would be the most downfield signal, typically >200 ppm. The chiral carbon (C2) bearing the methyl group would appear around δ 50-60 ppm. The remaining aliphatic carbons would resonate in the δ 20-50 ppm range. |
| FT-IR (KBr) | A strong, sharp absorption band for the C=O stretch of the ketone would be prominent around 1710-1730 cm⁻¹. A broad band corresponding to the N-H stretch of the secondary ammonium salt would be visible in the 2700-3300 cm⁻¹ region. C-H stretching vibrations would appear just below 3000 cm⁻¹. |
| Mass Spec (MS) | In ESI+ mode, the parent ion peak would correspond to the free base [M+H]⁺ at m/z 114.1. |
PART 2: Synthesis, Purification, and Chemical Reactivity
The synthesis of enantiomerically pure building blocks is a cornerstone of modern pharmaceutical development.
Representative Synthesis Protocol
A common and effective method for preparing chiral piperidinones involves the stereoselective reduction of a precursor, followed by salt formation. While multiple routes exist, a conceptual workflow is outlined below.[3]
Caption: Conceptual workflow for the synthesis of (S)-2-Methylpiperidin-4-one HCl.
Step-by-Step Methodology:
-
Preparation of the Racemate: A common starting point is the synthesis of racemic 2-methylpiperidin-4-one, which can be achieved through various established organic chemistry reactions, such as modifications of the Mannich reaction.[4]
-
Chiral Resolution: The racemic free base is subjected to chiral resolution. This is typically achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives). The desired diastereomer is then selectively crystallized.
-
Isolation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., sodium bicarbonate) to liberate the enantiomerically pure (S)-2-methylpiperidin-4-one free base.
-
Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in an organic solvent (e.g., HCl in isopropanol) is added dropwise until precipitation is complete.
-
Purification: The resulting solid, (S)-2-Methylpiperidin-4-one hydrochloride, is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum. Recrystallization from solvents like ethanol can be performed to achieve high purity.[11]
Chemical Reactivity and Applications as an Intermediate
The primary utility of this compound is as a chiral intermediate. The ketone can undergo a range of transformations (e.g., reduction, reductive amination, Wittig reaction), while the secondary amine is readily available for N-alkylation or acylation after deprotection or under basic conditions.
A frequent initial step in many synthetic sequences is the protection of the secondary amine, most commonly with a tert-butoxycarbonyl (Boc) group.
Caption: Use of (S)-2-Methylpiperidin-4-one HCl as an intermediate in a synthetic pathway.
Protocol: N-Boc Protection [7]
-
Neutralization: Dissolve (S)-2-Methylpiperidin-4-one hydrochloride (1.0 eq) in water. In a separate flask, prepare a biphasic mixture of dichloromethane (DCM) and an aqueous solution of sodium bicarbonate (NaHCO₃, ~2.0 eq). Add the aqueous solution of the starting material to this mixture.
-
Protection: To the vigorously stirring biphasic mixture, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir overnight at ambient temperature. Progress can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate, which can be used in subsequent steps without further purification or purified by column chromatography if necessary. This protected intermediate is a versatile scaffold for constructing libraries of compounds for drug discovery, particularly for targets like central nervous system disorders.[3]
PART 3: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel.
Hazard Identification and Safety Precautions
(S)-2-Methylpiperidin-4-one hydrochloride is classified with several hazard statements, requiring careful handling.[8]
| GHS Classification | Hazard Statement | Precautionary Measures |
| GHS07 (Exclamation Mark) [2] | H302: Harmful if swallowed.[12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12] | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling.[12] P280: Wear protective gloves/eye protection/face protection.[13] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Protocol:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12][13]
-
Use appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[13]
-
Avoid direct contact with skin and eyes.[12] In case of contact, wash the affected area immediately and thoroughly with water.[14]
Storage and Stability
To maintain its purity and stability, (S)-2-Methylpiperidin-4-one hydrochloride should be stored under specific conditions.
-
Temperature: Store at room temperature or under refrigeration (2-8°C) as recommended by the supplier.[2]
-
Atmosphere: Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and air.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[13]
Conclusion
(S)-2-Methylpiperidin-4-one hydrochloride is more than a simple chemical reagent; it is a strategic tool in the design and synthesis of next-generation therapeutics. Its defined stereochemistry and versatile chemical functionality provide a reliable and valuable starting point for complex synthetic campaigns. By understanding its core properties, reactivity, and handling requirements, researchers can effectively and safely integrate this building block into their drug discovery programs, accelerating the development of novel molecules with precisely engineered pharmacological profiles.
References
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(2S)-2-methylpiperidin-4-one hydrochloride,(CAS# 790667-45-7). Sinfoo Biotech. [Link]
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2-Methylpiperidin-4-one hydrochloride | C6H12ClNO. BuyersGuideChem. [Link]
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(4-Methylpiperidino)(2-piperidinyl)methanone hydrochloride. PubChem. [Link]
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Piperidin-4-one: the potential pharmacophore. PubMed. [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof.
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. [Link]
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